molecular formula C20H16N4O3S B5645598 N-1,3-benzothiazol-2-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-1,3-benzothiazol-2-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5645598
M. Wt: 392.4 g/mol
InChI Key: XZAAOTYEHFDHGV-UHFFFAOYSA-N
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Description

The compound “N-1,3-benzothiazol-2-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is a type of organic compound . It belongs to the class of compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectra can be recorded on Bruker Avance 400 and 500 spectrometers in DMSO-d6 solution at room temperature .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite complex. They can involve a variety of reactants and catalysts, and can proceed through several different mechanisms .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The inhibitory concentrations of such molecules have been compared with standard reference drugs, showing promising results .

Antibacterial Agents

The benzothiazole moiety is a key feature in compounds with antibacterial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus. Some derivatives have shown promising minimum inhibitory concentration (MIC) values, indicating potential as antibacterial agents .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that they may act by inhibiting certain biological processes in this bacterium .

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-27-14-8-6-13(7-9-14)15-10-11-19(26)24(23-15)12-18(25)22-20-21-16-4-2-3-5-17(16)28-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAAOTYEHFDHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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